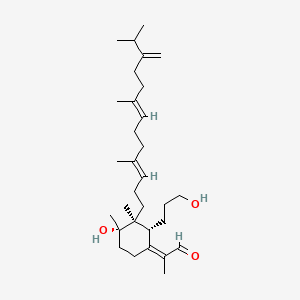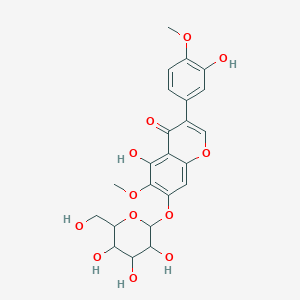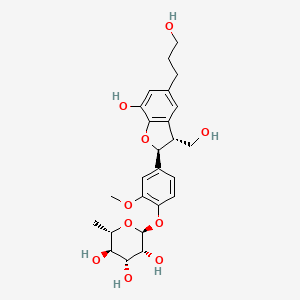
Massonianoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L (disruptor of 4 telomeric silencing 1-like) inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression . Massonianoside B exhibits anti-leukemic activity .
Synthesis Analysis
The synthesis of Massonianoside B has been achieved through pharmacophore-based in silico screening and biological studies . It is a structurally unique natural product inhibitor of DOT1L .Molecular Structure Analysis
The molecular structure of Massonianoside B was elucidated based on analyses of spectroscopic data .Chemical Reactions Analysis
Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .Physical And Chemical Properties Analysis
Massonianoside B is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The empirical formula is C25H32O10 , and the molecular weight is 492.52 . It is stored at temperatures between -10 to -25°C .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Massonianoside B is a compound found in pine trees and possesses antioxidant activity . This property makes it useful in combating oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.
Quantitative Analysis in Pinus Species
Massonianoside B is used in the quantitative analysis of Pinus species. High-performance liquid chromatography with a gradient elution system along with a reverse-phase INNO column with photodiode array detector was employed to determine the presence and content of this compound in Pinus species .
Indicator of Biological Activity in Pinus Species
The presence of Massonianoside B in different parts of Pinus species (needles, branches, and bark) provides evidence of biological activity in these species . This can be used to establish a foundation for further research into the medicinal and other uses of these species.
Anti-leukemic Activity
Massonianoside B exhibits anti-leukemic activity . This makes it a potential candidate for the development of new treatments for leukemia.
Inhibition of DOT1L
Massonianoside B is a potent, highly selective, reversible and SAM-competitive DOT1L (disruptor of telomeric silencing 1-like) inhibitor . DOT1L is an enzyme involved in the methylation of histone H3, a process that is crucial for the regulation of gene expression. Inhibition of DOT1L has implications in the treatment of certain types of cancer, including mixed lineage leukemia (MLL).
Decrease in Cellular Levels of H3K79 Methylation
Massonianoside B decreases cellular levels of H3K79 methylation . Methylation of histone H3 at lysine 79 (H3K79) is a post-translational modification that plays a key role in the regulation of gene expression. Alterations in H3K79 methylation patterns have been associated with cancer and other diseases.
Safety And Hazards
Zukünftige Richtungen
Massonianoside B is an antioxidant, which can be isolated from Cedrus deodara pine needle . It exhibits radicals scavenging capacities, and restores CCL4-impaired activity of antioxidant enzymes . This suggests potential future directions for research into its antioxidant properties and therapeutic applications .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIEOZUONPPQY-ROQFLNLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Massonianoside B | |
Q & A
Q1: What is Massonianoside B and where is it found?
A1: Massonianoside B (MASOB) is a lignan glycoside found in the pine needle extracts of Pinus massoniana Lamb. [] It was first identified as a novel compound in this plant. [] It has also been isolated from Elsholtzia bodinieri Vaniot, a plant in the mint family. []
Q2: What are the known biological activities of Massonianoside B?
A2: MASOB has demonstrated promising in vitro and in vivo antioxidant properties. [] In a study using a mouse model, MASOB effectively increased antioxidant enzyme activity (catalase and glutathione peroxidase) in liver tissue while reducing lipid peroxidation markers in serum. [] Furthermore, MASOB has been identified as a selective inhibitor of the protein methyltransferase disruptor of telomeric silencing 1-like (DOT1L). []
Q3: How does Massonianoside B interact with DOT1L and what are the downstream effects?
A3: Massonianoside B acts as a novel, selective inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme. [] This interaction inhibits DOT1L's activity, leading to a decrease in histone lysine 79 mono- and dimethylation in MLL-rearranged leukemia cells. [] Consequently, MASOB exhibits antileukemic activity by selectively inhibiting the proliferation and inducing apoptosis in these cells, along with downregulating the expression of MLL fusion target genes such as HOXA9 and MEIS1. []
Q4: What is the structural characterization of Massonianoside B?
A4: While a specific molecular formula and weight are not provided in the abstracts, the research describes MASOB as a lignan glycoside. [, ] Structurally, it is identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxy-7,8-dihydrobenzofuran-1′-propanolneoligan-4-O-α-L-rhamnopyranoside. [] Further spectroscopic data analysis, including IR, FAB-MS, 1HNMR, 13CNMR, 1H-1H COSY, 13C-1H COSY, DEPT, HMBC, and ORD, confirmed its structure. []
Q5: How can I quantify Massonianoside B?
A5: A high-performance liquid chromatography method coupled with a photodiode array detector (HPLC/PDA) has been developed for the quantitative analysis of MASOB in different Pinus species. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

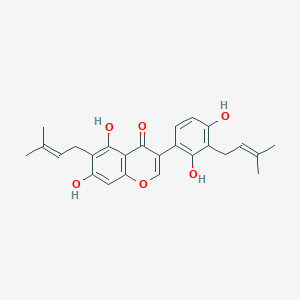


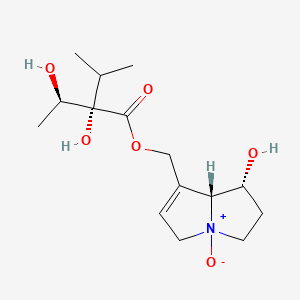



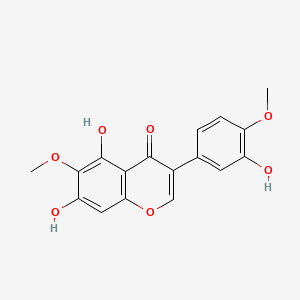
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)
